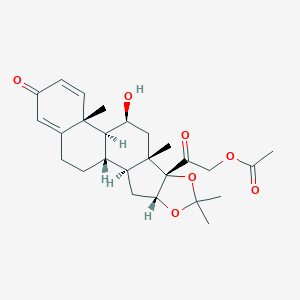

Desonide 21-acetate

Descripción

The exact mass of the compound Desonide 21-acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Desonide 21-acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desonide 21-acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O7/c1-14(27)31-13-20(30)26-21(32-23(2,3)33-26)11-18-17-7-6-15-10-16(28)8-9-24(15,4)22(17)19(29)12-25(18,26)5/h8-10,17-19,21-22,29H,6-7,11-13H2,1-5H3/t17-,18-,19-,21+,22+,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVOEOHIGCNVQW-SBOGIFMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25092-25-5 | |

| Record name | Desonide 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025092255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25092-25-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESONIDE 21-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45JZL0UFSD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Desonide 21-Acetate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Desonide 21-Acetate, a corticosteroid derivative. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the chemical pathways, analytical protocols, and underlying scientific principles. We will explore a logical synthetic route, from a common steroidal precursor to the final active pharmaceutical ingredient (API), and delve into the critical characterization techniques required to ensure its identity, purity, and quality. This guide emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical application.

Introduction: Understanding Desonide and its 21-Acetate Derivative

Desonide is a synthetic, non-fluorinated corticosteroid belonging to Group VI under US classification, making it a low-potency anti-inflammatory agent.[1] It is widely used in topical formulations to treat various dermatological conditions such as atopic dermatitis, psoriasis, and contact dermatitis.[1] Its mechanism of action, like other corticosteroids, is attributed to the induction of phospholipase A2 inhibitory proteins, which control the biosynthesis of potent inflammatory mediators like prostaglandins and leukotrienes.[1][2]

The chemical name for Desonide is (11β,16α)-11,21-Dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione.[1] The focus of this guide, Desonide 21-Acetate , is an ester derivative of Desonide. Esterification at the C21 position of corticosteroids is a common chemical modification employed to enhance properties such as lipophilicity, which can influence the drug's absorption, potency, and duration of action.[3] The molecular formula of Desonide 21-Acetate is C26H34O7, with a molecular weight of 458.54 g/mol .[4][5]

This document will first elucidate a viable multi-step synthesis pathway for Desonide and its subsequent acetylation. Following the synthesis, we will detail the essential analytical techniques for the comprehensive characterization of the final product.

Synthesis Pathway of Desonide 21-Acetate

The synthesis of Desonide 21-Acetate is a multi-step process that can be strategically approached from readily available corticosteroid precursors. A logical and efficient route starts from Prednisone Acetate. This pathway involves a series of reactions including elimination, oxidation, ketalization (condensation), reduction, and finally, hydrolysis and acetylation.

A patented method outlines a synthetic route starting from Prednisone Acetate, which is advantageous as it avoids some of the more complex and lower-yielding steps associated with starting from 16-hydroxyprednisolone.[6]

Overall Synthesis Scheme

Sources

Introduction: Situating Desonide 21-Acetate in the Corticosteroid Landscape

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Desonide 21-Acetate

Desonide is a synthetic, non-fluorinated corticosteroid that has been a mainstay in dermatological therapy for decades.[1] Classified as a low-potency topical agent, it offers a favorable safety profile, particularly for long-term use or on sensitive skin areas.[2][3] While its clinical efficacy in treating inflammatory dermatoses like atopic and seborrheic dermatitis is well-established, a granular understanding of its in vitro mechanism of action is paramount for the development of next-generation anti-inflammatory agents with improved therapeutic indices.

This guide moves beyond a surface-level description of its effects. We will dissect the molecular choreography that begins with Desonide's engagement of its primary target, the glucocorticoid receptor (GR), and culminates in the modulation of inflammatory gene expression and cellular responses. We will explore both the canonical genomic pathways and the more rapid non-genomic effects that contribute to its therapeutic action.[4][5] Crucially, this document provides detailed, self-validating experimental protocols that serve as a practical framework for researchers to probe these mechanisms in a laboratory setting.

The Central Hub: The Glucocorticoid Receptor (GR)

The biological activity of Desonide, like all glucocorticoids, is mediated primarily through its interaction with the cytosolic Glucocorticoid Receptor (GR), a member of the nuclear receptor superfamily.[6] In its inactive state, the GR resides in the cytoplasm, complexed with heat shock proteins (HSPs) such as Hsp90 and Hsp70, which maintain its conformation for ligand binding.[7] Upon binding of a ligand like Desonide, the GR undergoes a conformational change, dissociates from the HSP complex, and exposes its nuclear localization signals.

Core Mechanism 1: The Genomic Pathway

The classical, or genomic, mechanism of glucocorticoid action involves the regulation of gene transcription. This process, while highly effective, requires time for transcription and translation, with effects typically observed over hours.[4] This pathway is bifurcated into two primary modes of action: transactivation and transrepression.

Transactivation: Upregulating Anti-Inflammatory Mediators

Upon translocation to the nucleus, the Desonide-GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2] This binding recruits co-activator proteins and the transcriptional machinery, leading to the increased expression of anti-inflammatory proteins.

A key protein upregulated via this mechanism is Lipocortin-1 (Annexin A1) .[8][] Lipocortin-1 is a critical inhibitor of phospholipase A2 (PLA2), the enzyme responsible for liberating arachidonic acid from cell membranes.[1][8] By blocking this initial step, Desonide effectively halts the entire downstream cascade that produces potent pro-inflammatory mediators, including prostaglandins and leukotrienes.[1][]

Transrepression: Suppressing Pro-Inflammatory Signals

Perhaps more critical to its anti-inflammatory effect is the ability of the Desonide-GR complex to repress the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) .[10] Rather than direct DNA binding, this occurs through protein-protein interactions. The activated GR monomer can physically bind to NF-κB or AP-1, preventing them from binding to their own DNA response elements and driving the expression of genes for cytokines, chemokines, and adhesion molecules.[11][12] This direct suppression of inflammatory gene programs is a cornerstone of corticosteroid therapy.

Caption: The Genomic Signaling Pathway of Desonide 21-acetate.

Core Mechanism 2: Non-Genomic Pathways

Increasing evidence highlights that glucocorticoids can elicit rapid, non-transcriptional effects within seconds to minutes.[13] These non-genomic actions are crucial for understanding the full spectrum of Desonide's activity. They are generally mediated through two mechanisms:

-

Membrane-Bound GR (mGR): A subpopulation of GR is localized to the plasma membrane.[7] Ligand binding to mGR can rapidly modulate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, without involving gene transcription.[7]

-

Cytosolic GR (cGR) Interactions: The activated cytosolic GR can directly interact with and modulate the activity of various signaling proteins, influencing cellular processes like ion transport and apoptosis.[4][13] For instance, GC-activated GR can translocate to mitochondria and influence apoptotic pathways.[4][14]

These rapid-response pathways likely contribute to the immediate vasoconstrictive and membrane-stabilizing effects seen with topical corticosteroid application.[2]

In Vitro Methodologies for Mechanistic Characterization

A robust in vitro characterization of Desonide 21-acetate relies on a tiered system of assays, moving from molecular interactions to complex cellular and tissue-level responses.

Workflow 1: Glucocorticoid Receptor Binding Affinity

Causality: The foundational step is to quantify the binding affinity of Desonide for its target, the GR. A high affinity is a prerequisite for potent downstream activity. This is typically accomplished using a competitive radioligand binding assay.

Protocol: Competitive GR Binding Assay

-

Reagent Preparation:

-

Prepare a source of GR (e.g., cytosol extract from a cell line expressing high levels of GR or recombinant human GR).

-

Prepare a radiolabeled glucocorticoid (e.g., [³H]-Dexamethasone) of known high affinity.

-

Prepare serial dilutions of unlabeled Desonide 21-acetate and a reference compound (e.g., unlabeled Dexamethasone).

-

-

Assay Incubation:

-

In a 96-well plate, combine the GR preparation, a fixed concentration of [³H]-Dexamethasone, and varying concentrations of unlabeled Desonide (or reference compound).

-

Rationale: The unlabeled compound will compete with the radioligand for binding to the GR.

-

Include a "total binding" control (no unlabeled competitor) and a "non-specific binding" control (a large excess of unlabeled competitor to saturate all specific binding sites).[15]

-

Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 8-16 hours at 4°C).[15]

-

-

Separation:

-

Separate the bound from unbound radioligand. A common method is vacuum filtration through a filter mat that traps the larger receptor-ligand complexes.[15]

-

-

Detection:

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of Desonide.

-

Use non-linear regression to determine the IC₅₀ (the concentration of Desonide that inhibits 50% of specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.

-

Workflow 2: GR-Mediated Gene Transactivation (Reporter Assay)

Causality: After confirming binding, the next logical step is to measure the functional consequence: the ability of the Desonide-GR complex to activate gene transcription. A luciferase reporter assay provides a highly sensitive and quantitative readout of this transactivation activity.[16][17][18]

Protocol: GRE-Luciferase Reporter Assay

-

Cell Culture and Transfection:

-

Select a suitable mammalian cell line (e.g., HEK293 or A549).

-

Co-transfect the cells with two plasmids:

-

Self-Validation: Co-transfect a third plasmid expressing Renilla luciferase under a constitutive promoter (e.g., CMV) to serve as an internal control for transfection efficiency and cell viability.[16]

-

-

Compound Treatment:

-

After 24 hours to allow for plasmid expression, treat the cells with serial dilutions of Desonide 21-acetate.

-

Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Dexamethasone).

-

-

Incubation:

-

Incubate for 18-24 hours to allow for transcription and translation of the luciferase enzyme.[19]

-

-

Lysis and Luminescence Reading:

-

Lyse the cells and measure the luminescence from both firefly and Renilla luciferases using a dual-luciferase assay system and a luminometer.[16]

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

-

Plot the normalized luciferase activity (as fold induction over vehicle control) against the log concentration of Desonide.

-

Calculate the EC₅₀ (the concentration that produces 50% of the maximal response) to quantify the potency of Desonide as a GR agonist.

-

Caption: A Tiered Experimental Workflow for In Vitro Characterization.

Workflow 3: Inhibition of Pro-inflammatory Cytokine Production

Causality: This functional assay directly measures the primary therapeutic goal: reducing inflammation. By stimulating immune cells or skin cells to produce inflammatory cytokines and then treating with Desonide, we can quantify its suppressive efficacy.

Protocol: LPS-Stimulated Cytokine Release in Macrophages

-

Cell Culture:

-

Culture a relevant cell line, such as human THP-1 monocytes differentiated into macrophages, or primary human keratinocytes.

-

-

Stimulation and Treatment:

-

Pre-treat the cells with serial dilutions of Desonide 21-acetate for 1-2 hours.

-

Rationale: This allows the drug to engage the GR and initiate the anti-inflammatory genomic program before the inflammatory insult.

-

Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS), to induce a strong pro-inflammatory response and cytokine production.[11]

-

Controls: Include an "unstimulated" group, a "LPS + vehicle" group (maximum stimulation), and a "LPS + positive control" group (e.g., Dexamethasone).

-

-

Incubation:

-

Incubate for 6-24 hours, depending on the target cytokine kinetics.

-

-

Supernatant Collection and Analysis:

-

Data Analysis:

-

Plot the percent inhibition of cytokine release (relative to the "LPS + vehicle" control) against the log concentration of Desonide.

-

Calculate the IC₅₀ value for the inhibition of each cytokine to determine the drug's anti-inflammatory potency.

-

Workflow 4: Ex Vivo Skin Explant Model

Causality: To bridge the gap between simplified 2D cell culture and in vivo conditions, human skin explant models offer a superior platform.[22][23] These models retain the complex 3D architecture, multiple cell types (keratinocytes, fibroblasts, immune cells), and barrier function of intact human skin, providing a highly relevant system for testing topical formulations.[24][25]

Protocol: Anti-Inflammatory Assessment in Human Skin Explants

-

Model Preparation:

-

Obtain fresh human skin tissue from elective surgeries (e.g., abdominoplasty), following ethical guidelines.

-

Prepare full-thickness skin explants (e.g., 8 mm biopsies) and place them in a culture system that maintains an air-liquid interface, which is critical for epidermal viability.[24]

-

-

Treatment and Inflammation Induction:

-

Topically apply a formulation containing Desonide 21-acetate to the epidermal surface.

-

Induce an inflammatory response by injecting a stimulant (e.g., LPS or a cytokine cocktail) into the dermal side or by topical application of an irritant.

-

-

Incubation:

-

Culture the explants for 24-72 hours.

-

-

Endpoint Analysis:

-

Biomarker Secretion: Collect the culture medium and measure secreted inflammatory mediators (cytokines, chemokines) via ELISA or multiplex assay.

-

Gene Expression: Extract RNA from the tissue and perform RT-qPCR to analyze the expression of pro-inflammatory genes (e.g., TNF, IL6, PTGS2).

-

Histology: Fix, section, and stain the tissue (e.g., H&E staining) to visually assess inflammatory cell infiltration and tissue morphology changes.

-

-

Data Analysis:

-

Compare the levels of inflammatory markers and the histological scores between untreated, vehicle-treated, and Desonide-treated explants to determine the drug's efficacy in a physiologically complex environment.

-

Data Synthesis and Interpretation

The data generated from these workflows should be compiled to create a comprehensive in vitro profile of Desonide 21-acetate.

| Parameter | Assay | Typical Result for Desonide | Comparison Compound (Dexamethasone) | Implication |

| Binding Affinity (Ki) | Competitive GR Binding | 5-15 nM | ~5 nM | Demonstrates potent and specific binding to the target receptor. |

| Transactivation (EC₅₀) | GRE-Luciferase Reporter | 10-50 nM | ~8 nM | Confirms potent agonistic activity at the GR to drive transcription. |

| TNF-α Inhibition (IC₅₀) | Cytokine Release Assay | 20-100 nM | ~15 nM | Quantifies functional anti-inflammatory efficacy in a cellular model. |

| IL-6 Inhibition (IC₅₀) | Cytokine Release Assay | 25-120 nM | ~20 nM | Shows broad-spectrum inhibition of key inflammatory mediators. |

Note: The values presented are illustrative and can vary based on the specific cell type and assay conditions.

Conclusion

The in vitro mechanism of action of Desonide 21-acetate is a multifaceted process centered on its function as a potent agonist of the glucocorticoid receptor. Its therapeutic effects are driven by a combination of genomic and non-genomic pathways. The genomic mechanism, characterized by the transactivation of anti-inflammatory genes like Lipocortin-1 and the powerful transrepression of pro-inflammatory transcription factors such as NF-κB, forms the basis of its sustained anti-inflammatory action. These core mechanisms are complemented by rapid, non-genomic effects that contribute to the immediate clinical response.

The tiered experimental approach detailed in this guide—from receptor binding and reporter gene assays to functional cellular and complex ex vivo models—provides a robust framework for researchers. This systematic evaluation not only validates the molecular and cellular activities of Desonide but also establishes a reliable benchmark for the discovery and development of novel anti-inflammatory therapeutics with enhanced efficacy and safety profiles.

References

-

BPS Bioscience. GAL4 Reporter Kit (Glucocorticoid Receptor Pathway). BPS Bioscience. Available from: [Link].

-

Li, H., et al. (2019). Synthesis of budesonide conjugates and their anti-inflammatory effects: a preliminary study. Drug Design, Development and Therapy, 13, 793–805. Available from: [Link].

-

Patsnap Synapse. (2024). What is the mechanism of Desonide?. Patsnap. Available from: [Link].

-

Ayroldi, E., et al. (2018). NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW. Endocrine, Metabolic & Immune Disorders - Drug Targets, 18(1). Available from: [Link].

-

REPROCELL. (2025). Using Ex Vivo Skin Explants to Study Local Immune Responses in Psoriasis and Atopic Dermatitis. REPROCELL. Available from: [Link].

-

Cain, D. W., & Cidlowski, J. A. (2017). The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights. Molecular and Cellular Endocrinology, 455, 13–25. Available from: [Link].

-

Wang, Y., et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2221085. Available from: [Link].

-

Serafim, C. H., et al. (2015). In vitro and in vivo evaluation of a desonide gel-cream photostabilized with benzophenone-3. Pharmaceutical Development and Technology, 20(7), 834–841. Available from: [Link].

-

Newton, R., et al. (2010). Real-time analysis of gene regulation by glucocorticoid hormones. PLoS ONE, 5(4), e10284. Available from: [Link].

-

O'Neill, C. A., et al. (2023). The Development of Human Ex Vivo Models of Inflammatory Skin Conditions. International Journal of Molecular Sciences, 24(24), 17235. Available from: [Link].

-

National Center for Biotechnology Information. Desonide. PubChem. Available from: [Link].

-

Pediatric Oncall. Desonide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose. Pediatric Oncall. Available from: [Link].

-

Courbon, G., et al. (2016). Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes. Frontiers in Immunology, 7, 449. Available from: [Link].

-

Li, Y., et al. (2024). IKK/NF-κB Inactivation by Salidroside via Targeting TNF-α for the Treatment of LPS-Induced Colitis. International Journal of Molecular Sciences, 25(11), 5971. Available from: [Link].

-

An, L., & Toll, L. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available from: [Link].

-

Ramalingam, A., et al. (2021). Genomic and Non-Genomic Actions of Glucocorticoids on Adipose Tissue Lipid Metabolism. International Journal of Molecular Sciences, 22(19), 10216. Available from: [Link].

-

Genoskin. The NativeSkin® live human skin model. Genoskin. Available from: [Link].

-

Dr.Oracle. (2025). What are the non-genomic effects of glucocorticoids?. Dr.Oracle. Available from: [Link].

-

Le, T. T., et al. (2018). The Potential of Fluocinolone Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures. Molecules, 23(11), 3004. Available from: [Link].

-

He, Y., et al. (2021). The Biologist's Guide to the Glucocorticoid Receptor's Structure. International Journal of Molecular Sciences, 22(16), 8967. Available from: [Link].

-

Barnes, P. J. (2006). Corticosteroid effects on cell signalling. European Respiratory Journal, 27(2), 413–426. Available from: [Link].

-

Muto, Y., et al. (2013). NF-κB and STAT3 inhibition as a therapeutic strategy in psoriasis: in vitro and in vivo effects of BTH. Journal of Investigative Dermatology, 133(9), 2205–2213. Available from: [Link].

-

Wikipedia. Desonide. Wikipedia. Available from: [Link].

-

Courbon, G., et al. (2016). Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes. Frontiers in Immunology, 7, 449. Available from: [Link].

-

Pérez-Hernández, D., et al. (2018). Genomic and non-genomic effects of glucocorticoids: implications for breast cancer. International Journal of Molecular Sciences, 19(11), 3505. Available from: [Link].

-

Neil, J. E., et al. (2020). Human skin explant model for the investigation of topical therapeutics. Scientific Reports, 10(1), 21192. Available from: [Link].

-

Vockley, C. M., et al. (2019). A Model of Glucocorticoid Receptor Interaction With Coregulators Predicts Transcriptional Regulation of Target Genes. Frontiers in Endocrinology, 10, 137. Available from: [Link].

-

Te-Peralta, M., et al. (1983). Comparison of the cutaneous/systemic antiinflammatory activity ratios for desonide and hydrocortisone in various experimental models. Arzneimittel-Forschung, 33(7), 1015–1019. Available from: [Link].

-

Sankar, V., & Agrawal, Y. (2012). Desonide: A review of formulatins, efficacy and safety. Journal of Dermatological Treatment, 23(1), 60–66. Available from: [Link].

-

Indigo Biosciences. Human GR Reporter Assay Kit. Indigo Biosciences. Available from: [Link].

-

Chen, Y., et al. (2015). effect of inhibitors of endocytosis and NF-kB signal pathway on folate-conjugated nanoparticle endocytosis by rat Kupffer cells. International Journal of Nanomedicine, 10, 6293–6305. Available from: [Link].

-

Mendoza, L., et al. (2021). Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway. Molecules, 26(11), 3374. Available from: [Link].

-

Van der Fraenen, J., et al. (2022). Novel assays monitoring direct glucocorticoid receptor protein activity exhibit high predictive power for ligand activity on endogenous gene targets. bioRxiv. Available from: [Link].

-

Crookenden, M. A., et al. (2023). Effect of nonsteroidal anti-inflammatory drugs on the inflammatory response of bovine endometrial epithelial cells in vitro. Journal of Dairy Science, 106(1), 498–514. Available from: [Link].

-

Gong, H., et al. (2018). Nongenomic Effects of Glucocorticoids. Glucocorticoids. Available from: [Link].

-

Küchler, S., et al. (2017). Serine Protease-Mediated Cutaneous Inflammation: Characterization of an Ex Vivo Skin Model for the Assessment of Dexamethasone-Loaded Core Multishell-Nanocarriers. Pharmaceutics, 9(4), 48. Available from: [Link].

-

WebMD. Desonide topical: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. Available from: [Link].

-

Vandewalle, J., et al. (2018). The Role of Glucocorticoids in Inflammatory Diseases. Journal of Clinical Medicine, 7(10), 356. Available from: [Link].

Sources

- 1. Desonide - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Desonide? [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Desonide | C24H32O6 | CID 5311066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Desonide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-κB and STAT3 inhibition as a therapeutic strategy in psoriasis: in vitro and in vivo effects of BTH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. Genomic and Non-Genomic Actions of Glucocorticoids on Adipose Tissue Lipid Metabolism | MDPI [mdpi.com]

- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. caymanchem.com [caymanchem.com]

- 18. indigobiosciences.com [indigobiosciences.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Frontiers | Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes [frontiersin.org]

- 21. The Potential of Fluocinolone Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. reprocell.com [reprocell.com]

- 23. The Development of Human Ex Vivo Models of Inflammatory Skin Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Human skin models with live human skin response - Genoskin [genoskin.com]

- 25. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Desonide 21-Acetate

This in-depth guide provides a comprehensive overview of the spectroscopic techniques used to characterize Desonide 21-acetate, a corticosteroid of significant interest in pharmaceutical development. As a key derivative of Desonide, understanding its structural integrity and purity through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals. This document will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this molecule.

While a complete, publicly available dataset for Desonide 21-acetate is not readily accessible, this guide will leverage data from its close structural analogs, Budesonide and Triamcinolone Acetonide, to provide a robust predictive analysis. This comparative approach not only allows for a detailed theoretical elucidation of Desonide 21-acetate's spectroscopic properties but also serves as a valuable educational tool for steroid analysis.

Introduction to Desonide 21-Acetate and the Imperative of Spectroscopic Analysis

Desonide 21-acetate, with the molecular formula C₂₆H₃₄O₇ and a molecular weight of 458.54 g/mol , is a derivative of the topical corticosteroid Desonide.[1][2][3] The addition of the acetate group at the C-21 position modifies its physicochemical properties, potentially influencing its potency, absorption, and metabolism. For quality control, stability studies, and regulatory submissions, unambiguous structural confirmation and purity assessment are critical. Spectroscopic methods provide the necessary tools for this, offering a detailed fingerprint of the molecule.

This guide will explore the "why" behind the "how" of spectroscopic analysis, providing insights into the experimental choices and the logic behind spectral interpretation, ensuring a thorough understanding of the characterization process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[4] For a complex steroid molecule like Desonide 21-acetate, a combination of ¹H and ¹³C NMR, along with two-dimensional techniques, is essential for complete signal assignment.[5]

Predicted ¹H NMR Spectral Data for Desonide 21-Acetate

Based on the known spectra of Budesonide and Triamcinolone Acetonide, the following table outlines the predicted ¹H NMR chemical shifts for Desonide 21-acetate. The numbering of the steroid core is provided in the accompanying diagram.

Table 1: Predicted ¹H NMR Chemical Shifts for Desonide 21-Acetate

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-1 | ~7.25 | d | ~10.0 | Vinylic proton on A-ring, coupled to H-2. |

| H-2 | ~6.25 | dd | ~10.0, ~2.0 | Vinylic proton on A-ring, coupled to H-1 and H-4. |

| H-4 | ~6.05 | s | - | Vinylic proton on A-ring. |

| H-6 | ~4.90 | m | - | Proton adjacent to the acetal group. |

| H-11 | ~4.40 | m | - | Proton on the carbon bearing the hydroxyl group. |

| H-18 | ~0.95 | s | - | Methyl protons of the C-18 angular methyl group. |

| H-19 | ~1.25 | s | - | Methyl protons of the C-19 angular methyl group. |

| H-21 | ~4.80, ~5.10 | d, d | ~17.0 (geminal) | Diastereotopic protons of the C-21 methylene group adjacent to the acetate. |

| Acetal CH₃ | ~1.40, ~1.50 | s, s | - | Methyl protons of the isopropylidene protecting group. |

| Acetate CH₃ | ~2.15 | s | - | Methyl protons of the 21-acetate group. |

Disclaimer: These are predicted values based on structurally similar compounds and are intended for educational purposes. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data for Desonide 21-Acetate

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for Desonide 21-Acetate

| Carbon | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C-3 | ~186 | Carbonyl carbon of the α,β-unsaturated ketone. |

| C-5 | ~168 | Quaternary vinylic carbon. |

| C-1 | ~155 | Vinylic CH. |

| C-2 | ~128 | Vinylic CH. |

| C-4 | ~124 | Vinylic CH. |

| C-16, C-17 | ~109 | Acetal carbons. |

| C-11 | ~68 | Carbon bearing the hydroxyl group. |

| C-21 | ~66 | Methylene carbon of the acetate side chain. |

| C-20 | ~205 | Ketone carbonyl. |

| Acetate C=O | ~170 | Ester carbonyl. |

| Acetate CH₃ | ~21 | Methyl carbon of the acetate group. |

Disclaimer: These are predicted values based on structurally similar compounds and are intended for educational purposes. Actual experimental values may vary.

Experimental Protocol for NMR Analysis

A robust NMR analysis of Desonide 21-acetate would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans to achieve a good signal-to-noise ratio and the relaxation delay.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom.

-

2D NMR Experiments: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is recommended:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are two or three bonds apart, crucial for identifying quaternary carbons and piecing together the molecular structure.

-

Caption: A typical workflow for the NMR analysis of a steroid.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation.

Predicted IR Absorption Bands for Desonide 21-Acetate

Table 3: Predicted Key IR Absorption Bands for Desonide 21-Acetate

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Rationale for Prediction |

| ~3400 | O-H | Stretching | Hydroxyl group at C-11. |

| ~1745 | C=O | Stretching | Ester carbonyl of the 21-acetate group. |

| ~1720 | C=O | Stretching | Ketone carbonyl at C-20. |

| ~1660 | C=O | Stretching | α,β-unsaturated ketone at C-3. |

| ~1620 | C=C | Stretching | Alkene double bonds in the A-ring. |

| ~1240 | C-O | Stretching | Ester C-O bond. |

The presence of multiple carbonyl groups will likely result in a broad and complex absorption band in the 1650-1750 cm⁻¹ region.

Experimental Protocol for IR Analysis

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The ATR method is often preferred due to its simplicity and minimal sample preparation.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum of Desonide 21-Acetate

For Desonide 21-acetate (C₂₆H₃₄O₇), the expected nominal molecular weight is 458 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 459.

Table 4: Predicted Key Mass Fragments for Desonide 21-Acetate

| m/z | Proposed Fragment | Rationale for Fragmentation |

| 459 | [M+H]⁺ | Protonated molecular ion. |

| 399 | [M+H - CH₃COOH]⁺ | Loss of acetic acid from the 21-acetate group. |

| 341 | [M+H - CH₃COOH - C₃H₆O]⁺ | Subsequent loss of the elements of the isopropylidene group. |

| 323 | [M+H - CH₃COOH - C₃H₆O - H₂O]⁺ | Further loss of water from the hydroxyl group at C-11. |

The fragmentation pattern of corticosteroids is often characterized by the sequential loss of water and functional groups from the steroid core.[6]

Experimental Protocol for MS Analysis

-

Sample Introduction: The sample is typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system. LC-MS is particularly useful for analyzing complex mixtures and for stability studies.

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique for corticosteroids, which typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID). This fragments the ion, and the resulting fragment ions are analyzed to elucidate the structure.

Caption: A generalized workflow for the LC-MS analysis of a steroid.

Conclusion

The comprehensive spectroscopic characterization of Desonide 21-acetate is a critical component of its development and use in pharmaceutical applications. While direct spectral data is not publicly available, a thorough analysis of its structural analogs, Budesonide and Triamcinolone Acetonide, allows for a confident prediction of its NMR, IR, and MS spectra. The methodologies and predictive data presented in this guide provide a solid foundation for researchers and scientists working with this and other related corticosteroids. The application of the described spectroscopic workflows will ensure the structural integrity and purity of Desonide 21-acetate, ultimately contributing to the development of safe and effective medicines.

References

-

PubChem. Desonide. National Center for Biotechnology Information. [Link]

- Certificate of Analysis: 9,11-Dehydro Desonide-21-acet

-

Veeprho. Desonide 21-Acetate | CAS 25092-25-5. [Link]

-

Allmpus. desonide acetyl impurity/ desonide 21-acetate. [Link]

-

PubChem. Budesonide. National Center for Biotechnology Information. [Link]

-

PubChem. Triamcinolone Acetonide. National Center for Biotechnology Information. [Link]

-

Identification and Quantification by NMR Spectroscopy of the 22 R and 22 S Epimers in Budesonide Pharmaceutical Forms. (2022). Molecules, 27(7), 2262. [Link]

-

NIST. Triamcinolone Acetonide. National Institute of Standards and Technology. [Link]

-

Characteristics of mass fragmentation of steroids by atmospheric pressure chemical ionization-mass spectrometry. (1995). Biol Pharm Bull, 18(1), 135-41. [Link]

-

mzCloud. Triamcinolone acetonide. [Link]

-

[Chemical structural analysis of steroids by NMR spectroscopy]. (1994). Nihon Rinsho, 52(3), 672-8. [Link]

-

Spectral studies of steroids using two-dimensional NMR spectroscopy. (2020). IOSR Journal of Applied Chemistry, 13(2), 34-48. [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. Acetyldesonide | CAS No- 25092-25-5 | Desonide 21-Acetate [chemicea.com]

- 3. usbio.net [usbio.net]

- 4. [Chemical structural analysis of steroids by NMR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iosrjournals.org [iosrjournals.org]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Desonide 21-Acetate

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Desonide 21-acetate, a corticosteroid ester. While specific pharmacokinetic data for the acetate ester is limited, this document extrapolates its absorption, distribution, metabolism, and excretion (ADME) profile based on the well-characterized properties of its active moiety, Desonide. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the clinical pharmacology and disposition of this topical anti-inflammatory agent.

Introduction to Desonide and Desonide 21-Acetate

Desonide is a synthetic, non-fluorinated corticosteroid with low to medium potency, utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the treatment of various dermatological conditions.[1][2][3][4] It is available in various topical formulations, including creams, ointments, lotions, and gels.[3][4] Desonide 21-acetate is an ester derivative of Desonide, where an acetate group is attached at the 21-position.[5][6][7][8] While Desonide is the active therapeutic agent, esterification at the C21 position can modify the physicochemical properties of the parent drug, potentially influencing its lipophilicity and skin penetration.

Chemical and Physical Properties

| Property | Desonide | Desonide 21-Acetate |

| Molecular Formula | C24H32O6 | C26H34O7 |

| Molecular Weight | 416.51 g/mol [9] | 458.54 g/mol [5][7][10] |

| Appearance | White to off-white powder[9] | Data not available |

| Solubility | 184 mg/L in distilled water saturated with ether[9] | Slightly soluble in chloroform, DMSO, and methanol[5] |

| CAS Number | 638-94-8[11] | 25092-25-5[6][7][10] |

Pharmacokinetics

The pharmacokinetic profile of topical corticosteroids is influenced by multiple factors, including the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings.[9][11] Upon topical application, these drugs can penetrate the skin and enter systemic circulation.

Absorption

Topically applied Desonide can be absorbed through intact skin.[11] The extent of percutaneous absorption varies among individuals and is influenced by the formulation and skin condition.[11] Absorption is generally minimal from most areas of normal skin but is higher from areas with a thinner stratum corneum, such as the scrotum, axilla, eyelid, face, and scalp.[11] Inflammation and other diseases of the epidermal barrier can markedly increase absorption.[11]

It is anticipated that Desonide 21-acetate, as a more lipophilic ester, may exhibit enhanced penetration through the stratum corneum compared to Desonide. Following penetration, it is likely rapidly hydrolyzed to the active Desonide by esterases present in the skin.[12]

Distribution

Once absorbed into the systemic circulation, corticosteroids like Desonide follow pharmacokinetic pathways similar to intravenously administered corticosteroids.[1] They are known to bind to plasma proteins to varying degrees.[13] The extent to which topical Desonide is distributed into milk is unknown.[11]

Metabolism

The metabolism of systemically absorbed Desonide 21-acetate is presumed to begin with rapid hydrolysis to Desonide. Subsequently, Desonide is primarily metabolized in the liver.[11][13][14] The specific metabolic pathways for Desonide are not extensively detailed in the provided literature, but like other corticosteroids, it likely undergoes reduction of the A-ring and cleavage of the side chain.

Excretion

Metabolites of Desonide are primarily excreted by the kidneys.[13][14] A portion of the metabolites may also be excreted in the bile.[13][14]

Mechanism of Action

The anti-inflammatory effects of Desonide are mediated through its interaction with glucocorticoid receptors.[2] This interaction leads to the induction of phospholipase A2 inhibitory proteins, known as lipocortins.[1][11] Lipocortins, in turn, control the biosynthesis of potent inflammatory mediators such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid.[1][11] Desonide also exhibits vasoconstrictive and immunosuppressive properties.[2]

Analytical Methodologies

The quantification of Desonide and its impurities in pharmaceutical formulations is crucial for quality control. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are common analytical techniques employed for this purpose.[15] These methods are validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[15]

Example Protocol: Stability-Indicating UPLC Method for Budesonide (as an analogue)

While a specific protocol for Desonide 21-acetate is not available, the following protocol for a related corticosteroid, Budesonide, illustrates the general approach.

Objective: To develop and validate a stability-indicating UPLC method for the estimation of impurities in a Budesonide formulation.[15]

Instrumentation:

-

UPLC system with a photodiode array detector.

Chromatographic Conditions:

-

Column: A suitable reversed-phase column.

-

Mobile Phase: A gradient mixture of a buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol).[15]

-

Flow Rate: Approximately 0.8 mL/min.[15]

-

Detection Wavelength: 247 nm.[15]

-

Injection Volume: Appropriate for the desired sensitivity.

Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: Demonstrated over a concentration range of 2-10 µg/mL for Budesonide.[15]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve. For Budesonide, the LOD and LOQ were found to be 0.20936 µg/mL and 0.6344 µg/mL, respectively.[15]

-

Accuracy: Determined by recovery studies at different concentration levels.

-

Precision: Assessed through intraday and interday variability.

-

Robustness: Evaluated by making small, deliberate variations in chromatographic conditions.

Visualizations

Proposed Metabolic Pathway of Desonide 21-Acetate

Caption: Proposed metabolic pathway of topically applied Desonide 21-acetate.

Experimental Workflow for In-Vivo Dermal Pharmacokinetics

Caption: General experimental workflow for in-vivo dermal pharmacokinetic studies.

Conclusion

References

-

In vitro and in vivo evaluation of a desonide gel-cream photostabilized with benzophenone-3. ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

Desonide. Wikipedia. (2023, December 2). Retrieved January 27, 2026, from [Link]

-

Desonide Cream For Dermatologic Use Only Not For Ophthalmic Use Rx Only. DailyMed. (n.d.). Retrieved January 27, 2026, from [Link]

-

What is the mechanism of Desonide?. Patsnap Synapse. (2024, July 17). Retrieved January 27, 2026, from [Link]

-

Desonide Monograph for Professionals. Drugs.com. (2025, January 20). Retrieved January 27, 2026, from [Link]

-

Desonide Topical: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. (2022, August 17). Retrieved January 27, 2026, from [Link]

-

Pharmacology Review(s). accessdata.fda.gov. (2006, September 12). Retrieved January 27, 2026, from [Link]

-

Cultural Sensitivity Boosts Treatment Compliance. (n.d.). Retrieved January 27, 2026, from [Link]

-

Metabolism of Prednisolone 21-Acetate in Hairless Mouse Skin. Semantic Scholar. (n.d.). Retrieved January 27, 2026, from [Link]

-

Desonide. Axplora. (n.d.). Retrieved January 27, 2026, from [Link]

-

Desonide 21-Acetate | CAS 25092-25-5. Veeprho. (n.d.). Retrieved January 27, 2026, from [Link]

-

Synthesis of budesonide conjugates and their anti-inflammatory effects: a preliminary study. Dovepress. (2019, February 19). Retrieved January 27, 2026, from [Link]

-

Desonide (topical application route). Mayo Clinic. (n.d.). Retrieved January 27, 2026, from [Link]

-

Desonide: a review of formulations, efficacy and safety. PubMed. (2008, July). Retrieved January 27, 2026, from [Link]

-

Analytical Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in Budesonide Respules Formulation. ResearchGate. (2017, September). Retrieved January 27, 2026, from [Link]

-

In-vivo dermal pharmacokinetics, efficacy, and safety of skin targeting nanoparticles for corticosteroid treatment of atopic dermatitis. PubMed. (2016, June 30). Retrieved January 27, 2026, from [Link]

Sources

- 1. Desonide - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Desonide? [synapse.patsnap.com]

- 3. axplora.com [axplora.com]

- 4. Desonide (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 5. usbio.net [usbio.net]

- 6. Desonide-21-Acetate - SRIRAMCHEM [sriramchem.com]

- 7. veeprho.com [veeprho.com]

- 8. Acetyldesonide | CAS No- 25092-25-5 | Desonide 21-Acetate [chemicea.com]

- 9. Desonide Cream For Dermatologic Use Only Not For Ophthalmic Use Rx Only [dailymed.nlm.nih.gov]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. Desonide Monograph for Professionals - Drugs.com [drugs.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. cdn.mdedge.com [cdn.mdedge.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Validated Protocol for the Chromatographic Isolation of Desonide 21-Acetate from Desonide

Abstract

This application note provides a detailed, robust protocol for the isolation and purification of Desonide 21-acetate from its parent compound, Desonide. Desonide is a synthetic, non-fluorinated corticosteroid used topically for its anti-inflammatory and antipruritic properties.[1] Desonide 21-acetate is a critical derivative and impurity used in pharmaceutical research and development.[] The fundamental principle of this separation relies on the subtle yet significant difference in polarity between the two molecules, exploited through normal-phase chromatography. This guide offers a comprehensive workflow, from initial analytical-scale method development using Thin-Layer Chromatography (TLC) to a scalable preparative flash chromatography protocol. We further detail methods for fraction analysis and final product characterization, ensuring a self-validating and reproducible process for researchers in drug development and quality control.

Introduction and Scientific Principle

Desonide and Desonide 21-acetate are structurally similar corticosteroids. The key distinction is the presence of an acetate group at the 21-position on Desonide 21-acetate, which replaces the primary hydroxyl group of Desonide.[1][3] This esterification significantly impacts the molecule's overall polarity.

-

Desonide: Possesses a primary hydroxyl group (-CH₂OH) at the C21 position, which is a polar functional group capable of hydrogen bonding.[1]

-

Desonide 21-acetate: The hydroxyl group is esterified to an acetate (-CH₂OAc). This masks the hydrogen-bonding donor capability and reduces the overall polarity of the molecule compared to Desonide.

This difference in polarity is the cornerstone of their chromatographic separation. In a normal-phase chromatography system, where the stationary phase is polar (e.g., silica gel) and the mobile phase is non-polar, the more polar compound (Desonide) will interact more strongly with the stationary phase and thus elute later. Conversely, the less polar compound (Desonide 21-acetate) will have a greater affinity for the mobile phase and elute earlier.

This protocol is designed to first establish optimal separation conditions on a small, rapid scale using TLC, and then translate those conditions to a larger, preparative scale using flash chromatography for efficient isolation.

Compound Properties

A clear understanding of the physicochemical properties of both compounds is essential for developing a successful separation strategy.

| Property | Desonide | Desonide 21-Acetate | Source(s) |

| Chemical Formula | C₂₄H₃₂O₆ | C₂₆H₃₄O₇ | [1][3] |

| Molecular Weight | 416.5 g/mol | 458.55 g/mol | [1][3] |

| Structure | (11β,16α)-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione | (11β,16α)-21-(Acetyloxy)-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione | [1][4] |

| UV λmax | ~243 nm | ~243 nm | [5][6] |

| Solubility | Soluble in methanol, DMSO, and DMF. Practically insoluble in water. | Assumed similar solubility in organic solvents. | [5][7] |

| Relative Polarity | More Polar | Less Polar | Inferred from structure |

Comprehensive Workflow for Isolation and Verification

The protocol follows a logical progression from small-scale analysis to preparative isolation and final confirmation. This systematic approach ensures efficient use of materials and provides checkpoints to validate the process.

Caption: Workflow for the isolation of Desonide 21-acetate from Desonide.

Materials and Methods

4.1 Reagents and Materials

-

Desonide reference standard (≥98% purity)

-

Silica gel for flash chromatography (e.g., 40-63 µm particle size)

-

Silica gel 60 F254 TLC plates (aluminum or glass-backed)

-

HPLC-grade or equivalent high-purity solvents:

-

Ethyl acetate

-

n-Hexane

-

Dichloromethane

-

Methanol

-

Acetonitrile

-

-

Glacial Acetic Acid (optional, for mobile phase modification)

-

Deionized water

-

Glass vials, flasks, and fraction collection tubes

-

Syringe filters (0.45 µm, PTFE or nylon)

4.2 Instrumentation

-

Analytical balance

-

Fume hood

-

Flash chromatography system (manual or automated)

-

TLC development chamber

-

UV lamp (254 nm)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Mass Spectrometer (MS)

-

Nuclear Magnetic Resonance (NMR) Spectrometer

Detailed Experimental Protocols

PART A: Analytical Method Development via TLC

Objective: To determine a mobile phase that provides optimal separation between Desonide and Desonide 21-acetate. Good separation is typically defined by a difference in Retention Factor (Rf) values (ΔRf) of >0.1.

-

Standard Preparation: Prepare individual stock solutions of Desonide and Desonide 21-acetate, and a 1:1 mixture, in dichloromethane or ethyl acetate at a concentration of ~1 mg/mL.

-

TLC Plate Spotting: On a silica gel TLC plate, spot small amounts of each of the three solutions side-by-side, about 1 cm from the bottom edge.

-

Mobile Phase Screening:

-

Prepare a starting mobile phase of 70:30 (v/v) n-Hexane:Ethyl Acetate.

-

Pour the mobile phase into a TLC chamber to a depth of ~0.5 cm, cover, and allow the atmosphere to saturate for 15 minutes.

-

Place the spotted TLC plate in the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top edge.

-

-

Visualization and Analysis:

-

Remove the plate and immediately mark the solvent front with a pencil.

-

Allow the plate to dry completely in a fume hood.

-

Visualize the spots under a UV lamp at 254 nm.

-

Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).

-

-

Optimization:

-

If spots are too low (low Rf): The mobile phase is not polar enough. Increase the proportion of ethyl acetate (e.g., 60:40 or 50:50 Hexane:Ethyl Acetate).

-

If spots are too high (high Rf): The mobile phase is too polar. Decrease the proportion of ethyl acetate (e.g., 80:20 Hexane:Ethyl Acetate).

-

A study on HPTLC analysis of Desonide found a mobile phase of ethyl acetate: n-hexane: glacial acetic acid (7:3:0.1, v/v/v) provided a compact band, which can be a good starting point.[8] The small amount of acid can improve peak shape by minimizing tailing.

-

Expected Result: Desonide 21-acetate will have a higher Rf value (travels further) than Desonide due to its lower polarity. An ideal separation will show two distinct spots in the mixture lane.

PART B: Preparative Flash Chromatography

Objective: To separate a larger quantity of the Desonide/Desonide 21-acetate mixture based on the optimized TLC conditions.

-

Column Packing: Dry pack a suitable size flash chromatography column with silica gel. The amount of silica should be approximately 50-100 times the mass of the sample mixture to be separated.

-

Sample Loading:

-

Dissolve the crude mixture (e.g., 100 mg) in a minimal amount of dichloromethane.

-

In a separate flask, add a small amount of silica gel (~2-3 g) to this solution.

-

Evaporate the solvent completely using a rotary evaporator to create a dry, free-flowing powder. This "dry loading" technique generally results in better separation.

-

Carefully add the silica-adsorbed sample to the top of the packed column.

-

-

Elution:

-

Begin eluting with the mobile phase determined from the TLC optimization. For example, if the best TLC separation was achieved with 70:30 Hexane:Ethyl Acetate, start with this isocratic elution.

-

Maintain a constant flow rate and begin collecting fractions immediately. The fraction size should be appropriate for the column size (e.g., 10-20 mL fractions for a 24 g column).

-

-

Fraction Monitoring:

-

Periodically analyze the collected fractions using the TLC method developed in Part A.

-

Spot every few fractions on a single TLC plate to track the elution of the compounds.

-

Fractions containing only the higher Rf spot are pure Desonide 21-acetate. Fractions containing only the lower Rf spot are pure Desonide. Fractions containing both are mixed.

-

PART C: Product Isolation and Verification

-

Pooling and Evaporation:

-

Based on the TLC analysis, combine all fractions that contain pure Desonide 21-acetate.

-

Combine all fractions that contain pure Desonide separately.

-

Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure.

-

-

Purity Assessment (HPLC): A validated, stability-indicating HPLC method is crucial for final purity confirmation.[9]

-

Column: C18 column (e.g., 100 x 4.6 mm, 5 µm).[9]

-

Mobile Phase: A gradient of aqueous phosphate buffer and acetonitrile is effective for separating Desonide and its impurities.[10] For example, a gradient starting from 60:40 Buffer:Acetonitrile and increasing the organic content over time.

-

Procedure: Dissolve a small amount of the isolated solid in the mobile phase, filter, and inject. The resulting chromatogram should show a single major peak with >98% purity. Desonide 21-acetate, being less polar, is expected to have a longer retention time than Desonide in a reversed-phase system.

-

-

Structural Confirmation (MS and NMR):

-

Mass Spectrometry: Confirm the molecular weight of the isolated product. ESI-MS should show a peak corresponding to [M+H]⁺ at m/z 459.2 for Desonide 21-acetate.[3][4]

-

NMR Spectroscopy: ¹H-NMR is a definitive tool for structural confirmation.[12] Key differences will be observed in the chemical shifts of the protons on C21. The -CH₂OH protons of Desonide will appear at a different chemical shift compared to the -CH₂OAc protons of the acetate, and a new singlet corresponding to the acetyl methyl group (-OCOCH₃) will be present in the spectrum of Desonide 21-acetate.

-

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Poor separation on TLC (overlapping spots) | Mobile phase polarity is not optimal. | Systematically vary the solvent ratio (e.g., in 5% increments). Consider a different solvent system (e.g., Dichloromethane/Methanol). |

| Broad, tailing bands in flash chromatography | Sample overload; Column packed improperly; Sample is too acidic/basic. | Reduce the amount of sample loaded. Repack the column carefully. Add 0.1-0.5% acetic acid or triethylamine to the mobile phase to improve peak shape. |

| No product eluting from the column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |

| Isolated product shows impurity by HPLC | Incomplete separation; fractions were pooled incorrectly. | Re-purify the material using a shallower gradient. Re-analyze fractions by TLC before pooling. |

Safety and Handling

-

Desonide and its derivatives are potent corticosteroids and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[13][14]

-

Work in a well-ventilated fume hood, especially when handling organic solvents.

-

Organic solvents like hexane, ethyl acetate, and dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact.

-

Consult the Safety Data Sheet (SDS) for each chemical before use.[5]

References

-

Desonide. PubChem, National Center for Biotechnology Information.

-

Bhawani, S. A., et al. (2010). Thin-Layer Chromatographic Analysis of Steroids: A Review. Tropical Journal of Pharmaceutical Research, 9(3), 301-313.

-

BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation and Analysis of Steroids.

-

Google Patents. (2017). CN106290695A - Desonide and the separation of related impurities and assay method.

-

SRIRAMCHEM. (n.d.). Desonide-21-Acetate.

-

SynThink Research Chemicals. (n.d.). Desonide 21-Acetate.

-

BOC Sciences. (n.d.). Desonide and Impurities: Definition and Mechanism of Action.

-

Mayo Clinic. (n.d.). Desonide (Topical Application Route).

-

Prajapati, Y. N., et al. (2016). Stability-indicating assay method for desonide in bulk and pharmaceutical formulation by HPTLC. Journal of Planar Chromatography -- Modern TLC, 29(5), 369-374.

-

Thermo Fisher Scientific. (n.d.). UHPLC Separation of Nine Corticosteroids in Under Four Minutes.

-

ResearchGate. (n.d.). Overlain UV spectra of desonide standard and desonide extracted from cream.

-

Cayman Chemical. (2022). Desonide Product Information.

-

BenchChem. (2025). Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Desonide and Its Impurities.

-

ResearchGate. (n.d.). Chemical structure of desonide.

-

DailyMed. (n.d.). Desonide Ointment, 0.05%.

-

Cayman Chemical. (2025). Safety Data Sheet - Desonide.

-

Rise Pharma. (n.d.). Safety Data Sheet Desonide Cream, 0.05%.

-

MDPI. (2022). Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms. Molecules, 27(7), 2262.

Sources

- 1. Desonide | C24H32O6 | CID 5311066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Desonide-21-Acetate - SRIRAMCHEM [sriramchem.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Desonide Cream, 0.05% Desonide Ointment, 0.05% [dailymed.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN106290695A - Desonide and the separation of related impurities and assay method - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. news-medical.net [news-medical.net]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. vionausa.com [vionausa.com]

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Desonide 21-Acetate Impurity

Introduction: The Imperative for Purity in Topical Corticosteroids

Desonide is a synthetic, non-fluorinated corticosteroid widely employed in topical formulations for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[][2] It is a cornerstone therapy for conditions such as atopic and seborrheic dermatitis. The therapeutic safety and efficacy of Desonide, like any active pharmaceutical ingredient (API), are intrinsically linked to its purity. Impurities can arise during the synthesis of the API, from the degradation of the drug product over time, or from the raw materials used in its manufacture.[]

Desonide 21-acetate (CAS No: 25092-25-5) is a known derivative and potential process-related impurity or degradation product of Desonide.[][3][4][5][6] Its structural similarity to the parent compound necessitates a highly specific analytical method to ensure its effective separation and accurate quantification. The control of such impurities is not merely a quality control checkpoint but a critical regulatory requirement to guarantee patient safety.

This application note provides a detailed, robust, and validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Desonide 21-acetate in Desonide bulk drug substance. The validation protocol is rigorously designed and executed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," to ensure the method is fit for its intended purpose in a regulated environment.[7][8][9]

Scientific Rationale and Methodological Causality

The selection of RP-HPLC as the analytical modality is a deliberate choice driven by the physicochemical properties of Desonide and its acetate ester impurity.

-

Why RP-HPLC? Corticosteroids are moderately polar compounds, making them ideal candidates for separation on a non-polar stationary phase (like C18) with a polar mobile phase. RP-HPLC offers high resolution, sensitivity, and reproducibility, which are essential for resolving closely related structures and quantifying impurities at low levels. A patent for a Desonide impurity separation method also describes the successful use of an octadecylsilane bonded silica stationary phase with an acetonitrile-based mobile phase, supporting this choice.[10]

-

The Principle of a Stability-Indicating Method: An analytical method's true utility in quality control is its ability to be "stability-indicating." This means the method must be able to produce an unequivocal assessment of the analyte of interest in the presence of its potential degradation products.[11] To achieve this, we employ forced degradation (stress testing) studies. By intentionally subjecting the API to harsh conditions (acid, base, oxidation, heat, and light), we accelerate the formation of degradation products.[12][13][14][15] The validation protocol then confirms that the Desonide 21-acetate peak is resolved from any new peaks that emerge, proving the method's specificity.

-

Validation as a Self-Validating System: Each parameter of the validation process, from specificity to robustness, builds upon the others to create a self-validating system. Linearity establishes the range over which the method is accurate and precise. Accuracy demonstrates the trueness of the results, while precision proves their consistency. Robustness ensures that minor, inadvertent variations in the method's parameters do not significantly impact the results, confirming its reliability in a routine laboratory setting. This holistic approach is mandated by guidelines like ICH Q2(R1).[7][16]

Overall Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process, demonstrating the interdependent nature of each validation parameter.

Caption: Logical workflow for analytical method validation.

Materials and Chromatographic System

| Category | Item |

| Instrumentation | HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Visible or Photodiode Array (PDA) detector. Data acquisition and processing software (e.g., Empower, Chromeleon). |

| Analytical Column | Altima C18 (100 x 4.6 mm, 5 µm) or equivalent.[11][17] |

| Reference Standards | Desonide (Purity ≥ 99.5%), Desonide 21-Acetate (Purity ≥ 95%).[4][5] |

| Reagents & Solvents | Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade), Purified Water (Milli-Q or equivalent). |

Optimized Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase A | 0.05M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid. |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm[10] |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile:Water (50:50, v/v) |

Rationale for Conditions: A gradient elution is chosen to ensure adequate separation of the slightly more non-polar Desonide 21-acetate from the parent Desonide peak and any polar degradation products that may form during stress studies. A pH of 3.0 for the aqueous phase ensures good peak shape for the analytes. The detection wavelength of 254 nm is selected based on the UV absorbance maxima of Desonide and its structurally related impurities.[10]

Detailed Validation Protocols and Acceptance Criteria

System Suitability

Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.

Protocol:

-

Prepare a System Suitability Solution (SSS) containing Desonide (~500 µg/mL) and Desonide 21-acetate (~5 µg/mL) in the diluent.

-

Inject the SSS six replicate times at the beginning of the validation run.

-

Calculate the system suitability parameters from the chromatograms.

Acceptance Criteria:

| Parameter | Acceptance Limit |

|---|---|

| Tailing Factor (Asymmetry) | ≤ 2.0 for both peaks |

| Theoretical Plates (USP) | ≥ 2000 for both peaks |

| % RSD for Peak Area | ≤ 2.0% for both peaks from six injections |

| Resolution | ≥ 2.0 between Desonide and Desonide 21-acetate |

Specificity and Forced Degradation

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of other components, including impurities and degradation products.[9][16]

Protocol:

-

Solution Preparation:

-

Blank: Inject the diluent.

-

Desonide Solution: Prepare a solution of Desonide (~500 µg/mL).

-

Impurity Solution: Prepare a solution of Desonide 21-acetate (~5 µg/mL).

-

-

Forced Degradation: Take a known concentration of Desonide (~500 µg/mL) and subject it to the following stress conditions:

-

Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60°C for 2 hours, cool, and neutralize with 1N NaOH.[10]

-

Base Hydrolysis: Add 1 mL of 0.1N NaOH, keep at room temperature for 1 hour, cool, and neutralize with 0.1N HCl.

-

Oxidative Degradation: Add 1 mL of 3% H₂O₂, keep at room temperature for 2 hours.

-

Thermal Degradation: Expose the solid drug powder to 105°C for 24 hours.

-

Photolytic Degradation: Expose a solution of the drug to UV light (254 nm) for 24 hours.

-

-

Analysis: Inject the blank, unstressed Desonide solution, impurity solution, and all stressed samples into the HPLC system. If a PDA detector is used, perform peak purity analysis for the Desonide and Desonide 21-acetate peaks in the chromatograms of the stressed samples.

Acceptance Criteria:

-

The blank should show no interfering peaks at the retention times of Desonide or Desonide 21-acetate.

-

The method must demonstrate resolution (Rs > 2.0) between the Desonide 21-acetate peak and any other peak (parent drug, other impurities, or degradation products).

-

The peak purity index for both Desonide and Desonide 21-acetate in the stressed samples should be greater than 0.999, indicating no co-eluting peaks.

Sources

- 2. Desonide - Wikipedia [en.wikipedia.org]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. allmpus.com [allmpus.com]

- 5. Desonide-21-Acetate - SRIRAMCHEM [sriramchem.com]

- 6. Acetyldesonide | CAS No- 25092-25-5 | Desonide 21-Acetate [chemicea.com]

- 7. database.ich.org [database.ich.org]

- 8. ema.europa.eu [ema.europa.eu]

- 9. fda.gov [fda.gov]

- 10. CN106290695A - Desonide and the separation of related impurities and assay method - Google Patents [patents.google.com]

- 11. ajrconline.org [ajrconline.org]

- 12. Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a novel HPLC method for the determination of the impurities in desonide cream and characterization of its impurities by 2D LC-IT-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]